molecular formula C10H10F2N2 B15199488 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole

5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole

Cat. No.: B15199488
M. Wt: 196.20 g/mol
InChI Key: NXNVEZXWUGUQFL-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-isopropyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative characterized by fluorine atoms at the 5- and 6-positions of the benzene ring and an isopropyl group at the 2-position of the imidazole ring. Fluorine substituents enhance metabolic stability and electron-withdrawing effects, while the bulky isopropyl group may modulate lipophilicity and steric interactions in binding environments .

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

5,6-difluoro-2-propan-2-yl-1H-benzimidazole

InChI

InChI=1S/C10H10F2N2/c1-5(2)10-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,1-2H3,(H,13,14)

InChI Key

NXNVEZXWUGUQFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC(=C(C=C2N1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-difluoro-1H-benzo[d]imidazole and isopropyl bromide.

    Alkylation Reaction: The isopropyl group is introduced through an alkylation reaction. This involves the reaction of 5,6-difluoro-1H-benzo[d]imidazole with isopropyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial and fungal infections.

Medicine:

    Anticancer Activity: Research has shown that this compound has potential anticancer activity, making it a candidate for drug development.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the suppression of bacterial growth. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • Fluorine vs. Chlorine: 5,6-Dichloro-1H-benzo[d]imidazole (CAS 4887-82-5) replaces fluorine with chlorine, increasing molecular weight (233.12 vs. 170.12 for the difluoro analog) and lipophilicity. Chlorine’s larger atomic size may reduce solubility in polar solvents compared to fluorine . 5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole (CAS 175727-16-9) features a hydrazinyl group at the 2-position instead of isopropyl.

Reactivity and Stability

  • Ozonation Reactivity: Imidazole derivatives with electron-rich rings (e.g., non-fluorinated analogs) react faster with ozone (kO3 = 56 M−1s−1 for pyrazole vs. benzene at 2 M−1s−1). The electron-withdrawing fluorine atoms in 5,6-difluoro derivatives likely reduce ozone reactivity, enhancing environmental stability . Fluorinated analogs like the target compound may mitigate such pathways due to reduced ring electron density .

Physicochemical Properties

  • Solubility and Storage :
    • 5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 176244-21-6) is stored at room temperature, with a molecular weight of 170.12. The isopropyl group in the target compound likely reduces solubility in aqueous media compared to polar derivatives like hydrazinyl analogs .

Data Tables

Table 2: Reactivity with Ozone

Compound Type kO3 (M−1s−1) Key Transformation Products Notes Reference
Pyrazole 56 Glyoxal, formate High stoichiometric ozone demand
Non-fluorinated imidazoles ~104 Maleimide, formamide Electron-rich rings react faster
5,6-Difluoro derivatives Estimated <50 Stable fluorinated intermediates Reduced electron density -

Q & A

Q. What factorial design parameters are critical for optimizing synthetic yield?

  • Recommendations :
  • Factors: Temperature (60–100°C), catalyst loading (5–15 mol%), reaction time (6–18 hours).
  • Response surface methodology (RSM) to identify interactions (e.g., high temperature + low catalyst → side reactions) .

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